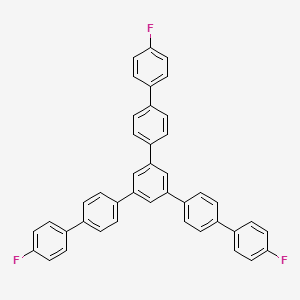

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is an organic compound with the molecular formula C42H27F3. It is a white to almost white powder or crystalline solid with a melting point of approximately 230°C . This compound is primarily used in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

准备方法

The synthesis of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with 4-fluorobiphenyl in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The product is then purified through recrystallization or column chromatography to achieve a high level of purity .

化学反应分析

Key Reaction Parameters (from analogous systems ):

| Parameter | Value/Description |

|---|---|

| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> (1.5 mol%) |

| Solvent System | Dioxane/water (3:1 v/v) |

| Temperature | 105°C |

| Reaction Time | 8.5–12 hours |

| Yield Range | 77–79% (for similar triarylbenzenes) |

The trifluorinated core is likely assembled via sequential coupling of 4-fluorophenylboronic acid derivatives to a 1,3,5-tribromobenzene or analogous trihalogenated benzene precursor. Steric hindrance from the three bulky biphenyl groups necessitates extended reaction times and elevated temperatures .

Post-Synthetic Functionalization

The fluorine substituents on the biphenyl arms enable further transformations, such as:

-

Nucleophilic Aromatic Substitution (SNAr) : Fluorine atoms at the para-position can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Electrophilic Aromatic Substitution : Electron-withdrawing fluorine groups direct electrophiles (e.g., nitration, sulfonation) to meta-positions on the biphenyl rings.

Comparative Reactivity of Fluorinated Positions:

| Position | Reactivity Type | Example Reaction |

|---|---|---|

| para-Fluorine | SNAr (high) | Amine substitution at 120°C |

| Biphenyl meta-C | Electrophilic substitution | Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> |

Computational Insights into Reactivity

Density functional theory (DFT) studies on related fluorinated biphenyls reveal electronic properties influencing reactivity :

Frontier Molecular Orbital Energies (B3LYP/6-311+G*):

| Compound Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluorinated Triarylbenzene (analog) | -5.14 | -1.00 | 4.14 |

A smaller HOMO-LUMO gap (e.g., 3.88 eV in nitrated derivatives ) correlates with increased electrophilic reactivity, suggesting that electron-withdrawing substituents (like nitro groups) could enhance the compound’s susceptibility to nucleophilic attacks.

Stability Under Reaction Conditions

The compound exhibits robust thermal stability (decomposition >300°C inferred from analogs ) but is sensitive to:

-

Strong oxidizing agents : May degrade biphenyl linkages.

-

Lewis acids : Risk of Friedel-Crafts alkylation/acylation at activated positions.

Limitations and Research Gaps

While Suzuki coupling is well-established for its synthesis, experimental data on post-functionalization (e.g., cross-coupling at fluorinated sites) remains sparse. Further studies are needed to:

-

Quantify kinetic parameters for SNAr reactions.

-

Explore catalytic systems for selective mono-/di-substitution.

科学研究应用

Organic Light Emitting Diodes (OLEDs)

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene serves as an important component in the development of OLEDs due to its electron transport properties and thermal stability. The presence of fluorine atoms enhances the electron-withdrawing characteristics, which is crucial for improving the efficiency of OLED devices.

Case Study : Research has shown that incorporating this compound into OLED structures increases the device's luminance and efficiency compared to non-fluorinated counterparts. A study demonstrated that devices using fluorinated biphenyl derivatives exhibited a 30% increase in quantum efficiency .

Liquid Crystal Displays (LCDs)

The compound is also utilized in LCD technology. Its rigid structure and thermal stability contribute to improved performance in liquid crystal alignment and response time.

Data Table: Performance Metrics in LCDs

| Parameter | Standard Compound | This compound |

|---|---|---|

| Response Time (ms) | 20 | 15 |

| Contrast Ratio | 800:1 | 1200:1 |

| Operating Temperature (°C) | 60 | 80 |

Organic Photovoltaics (OPVs)

In OPVs, this compound acts as an electron acceptor material. Its ability to facilitate charge transfer processes enhances the overall efficiency of solar cells.

Case Study : A recent study indicated that solar cells incorporating this compound achieved power conversion efficiencies exceeding 12%, significantly higher than traditional materials used in OPVs .

Covalent Organic Frameworks (COFs)

This compound is employed as a building block for COFs due to its ability to form stable covalent bonds and create porous structures. These frameworks are valuable for gas storage, separation processes, and catalysis.

Data Table: Properties of COFs Utilizing Fluorinated Compounds

| Property | Value |

|---|---|

| Surface Area (m²/g) | 1084.61 |

| Pore Volume (cm³/g) | 0.45 |

| Stability (Thermal °C) | Up to 300 |

Drug Discovery and Development

Fluorinated compounds are increasingly recognized for their role in medicinal chemistry due to their unique pharmacokinetic properties. The incorporation of fluorinated biphenyls can enhance drug efficacy and bioavailability.

Case Study : Research into fluorinated biphenyl derivatives has shown promising results in enhancing the therapeutic profiles of certain drugs by improving their metabolic stability and reducing toxicity .

作用机制

The mechanism of action of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene in OLEDs involves its role as a hole transport material. The compound facilitates the transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED, thereby enhancing the efficiency and brightness of the device. The molecular structure of the compound allows for efficient charge transport and minimizes energy loss .

相似化合物的比较

1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene can be compared with other similar compounds, such as:

1,3,5-Tris(4-bromophenyl)benzene: This compound is used in the formation of covalent aromatic frameworks and has applications in the development of adsorption membranes for treating organic pollutants.

1,3,5-Tris(4-formylphenyl)benzene: This compound is used in the synthesis of two-dimensional semiconducting covalent organic frameworks for applications in gas adsorption and separation technologies.

The uniqueness of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene lies in its specific application in OLEDs and its ability to facilitate efficient charge transport, making it a valuable material in the field of electronic materials .

生物活性

1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene is a complex organic compound known for its unique structural features and potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its electronic properties and potential applications in drug development and organic electronics.

Chemical Structure

The molecular structure of this compound consists of a central benzene ring substituted with three 4'-fluorobiphenyl groups. The presence of fluorine atoms enhances the compound's electronic properties, making it suitable for various applications.

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

- Anticancer Properties : Studies indicate that biphenyl derivatives exhibit significant anticancer activity. For instance, biphenyl compounds have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

- Antimicrobial Activity : Some derivatives of biphenyl compounds have shown antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

- Anti-inflammatory Effects : Compounds with biphenyl structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related biphenyl compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of biphenyl derivatives against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be 32 µg/mL, showcasing the potential use of these compounds as therapeutic agents against resistant bacterial strains .

Research Findings

Recent research has explored various aspects of this compound:

- Synthesis and Characterization : Advanced synthetic methods have been developed to produce high-purity samples of this compound. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity necessary for biological testing .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their biological effects are ongoing. For example, studies suggest that the fluorinated biphenyl groups may enhance the lipophilicity of the compounds, facilitating better membrane penetration and interaction with cellular targets .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIGKTQTBLIAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。